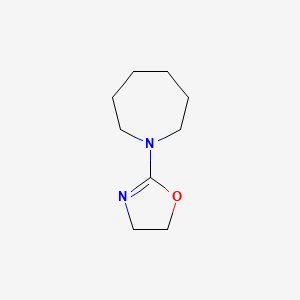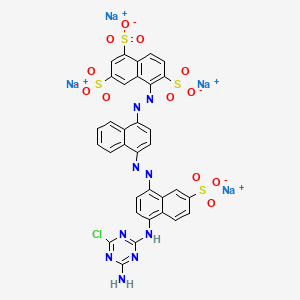
2,3-Dihydroxybenzene-1,4-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxybenzene-1,4-disulfonic acid is an organic compound with the molecular formula C6H6O8S2. It is a derivative of benzene, featuring two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybenzene-1,4-disulfonic acid can be synthesized through the sulfonation of dihydroxybenzene derivatives. The process typically involves reacting dihydroxybenzene with concentrated or fuming sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct placement of the sulfonic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The resulting product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxybenzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3-Dihydroxybenzene-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism by which 2,3-Dihydroxybenzene-1,4-disulfonic acid exerts its effects involves its ability to participate in redox reactions. The hydroxyl groups can donate or accept electrons, making the compound a versatile redox agent. This property is crucial in its applications in redox flow batteries and other electrochemical systems .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its use in the synthesis of pharmaceuticals and as a precursor for various chemicals.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins, adhesives, and as a chemical intermediate.
Hydroquinone (1,4-dihydroxybenzene): Widely used in photography, cosmetics, and as a reducing agent.
Uniqueness
2,3-Dihydroxybenzene-1,4-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties. These functional groups enhance its solubility in water and its ability to participate in a broader range of chemical reactions compared to its analogs .
Propiedades
Número CAS |
66137-12-0 |
|---|---|
Fórmula molecular |
C6H6O8S2 |
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
2,3-dihydroxybenzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H6O8S2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) |
Clave InChI |
IGOLZMUOFFRHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1S(=O)(=O)O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)

![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)


![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)



![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)


